molecular formula C34H40N4O4 B2891527 3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide CAS No. 69080-99-5

3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide

Cat. No.: B2891527
CAS No.: 69080-99-5
M. Wt: 568.718
InChI Key: BFVGNZRSOCGWNG-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a heptanamido linker with a 4-(2-methylbutan-2-yl)phenoxy substituent and a 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl group. The synthesis likely involves coupling reactions between acid chlorides and amines, followed by cyclization to form the pyrazolone ring, as observed in structurally related compounds .

Properties

IUPAC Name

3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O4/c1-5-7-9-17-29(42-28-20-18-25(19-21-28)34(3,4)6-2)33(41)35-26-14-12-13-24(22-26)32(40)36-30-23-31(39)38(37-30)27-15-10-8-11-16-27/h8,10-16,18-22,29H,5-7,9,17,23H2,1-4H3,(H,35,41)(H,36,37,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFVGNZRSOCGWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)NC1=CC=CC(=C1)C(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)OC4=CC=C(C=C4)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the core structures, followed by the introduction of various functional groups through a series of reactions such as amide bond formation, etherification, and cyclization. Common reagents used in these steps include amines, carboxylic acids, and phenols, along with catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones and amides into alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-methylbutan-2-yl)phenoxy]heptanamido}-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, leading to therapeutic benefits.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares key functional groups with several analogs:

  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Both contain benzamide groups, but the latter lacks the pyrazolone ring and heptanamido linker. Its N,O-bidentate directing group contrasts with the target compound’s bulky phenoxy substituent.
  • N-[4-(4-hydroxy-3-methoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide (): Shares the dihydro-pyrazol-3-yl benzamide scaffold but incorporates a nitro group and trichlorophenyl substituent, which may enhance electrophilic reactivity compared to the target’s 2-methylbutan-2-yl group.

Table 1: Structural Comparison

Compound Core Structure Key Substituents Potential Functional Role
Target Compound Benzamide + pyrazolone 2-methylbutan-2-yl phenoxy, heptanamido Enzyme inhibition, receptor binding
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide N,O-bidentate group Metal-catalyzed C–H functionalization
Compound Benzamide + pyrazolone Nitro, trichlorophenyl Antimicrobial activity
Compound Butanamide + pyrazolone Tetrazole-thioether, pyrrolidinyl Solubility modulation
Physicochemical Properties
  • Solubility: The 2-methylbutan-2-yl phenoxy group may enhance lipophilicity compared to ’s nitrobenzamide derivative, which has polar nitro groups. ’s sulfonamide-pyrazole analogs suggest that pyrazole rings can improve aqueous solubility via hydrogen bonding .
  • Hydrogen Bonding : The pyrazolone and amide groups enable hydrogen-bonded networks, akin to patterns described in , which influence crystal packing and stability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, often starting with condensation of substituted phenoxyheptanoic acid derivatives with aminobenzamide precursors. Key considerations include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in amide bond formation .
  • Temperature control : Reflux (80–120°C) for activation of carboxyl groups vs. room temperature for nucleophilic substitutions .
  • Catalysts : Use of coupling agents like EDCI/HOBt for amidation .
  • Purification : Column chromatography (silica gel) or preparative HPLC for isolating intermediates .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1DMF, EDCI/HOBt, 25°C65–70>95%
2Reflux in THF, 80°C55–6090–92%

Q. How should researchers characterize the molecular structure to confirm identity and purity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and amide bond formation (e.g., δ 8.2 ppm for CONH) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks .
  • HPLC : Gradient elution with C18 columns to assess purity (>98% for biological assays) .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s bioactivity against specific molecular targets?

  • Methodological Answer :
  • Target Identification : Perform kinase profiling or receptor-binding assays (e.g., SPR, ITC) to identify interactions .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates for proteases) under varied pH/temperature .
  • In Silico Modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .

Q. How can contradictions in bioactivity data across studies be systematically addressed?

  • Methodological Answer :
  • Replicate Studies : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, PCA) to identify confounding variables .
  • Mechanistic Follow-Up : Use knock-out models or siRNA silencing to validate target specificity .

Q. What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • Rodent Models : Pharmacokinetic studies in Sprague-Dawley rats (IV/PO dosing) to calculate AUC, t1/2, and bioavailability .
  • Toxicology : Acute toxicity testing (OECD 423) with histopathology and serum biomarkers (ALT, creatinine) .

Q. How can researchers optimize the compound’s solubility and stability for preclinical testing?

  • Methodological Answer :
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Data Analysis & Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-response relationships?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .
  • EC50/IC50 Calculation : Bootstrap resampling for confidence intervals .

Q. How should researchers design experiments to assess synergistic effects with existing therapeutics?

  • Methodological Answer :
  • Combinatorial Screens : Checkerboard assays with fractional inhibitory concentration (FIC) indices .
  • Isobologram Analysis : Determine additive/synergistic interactions .

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